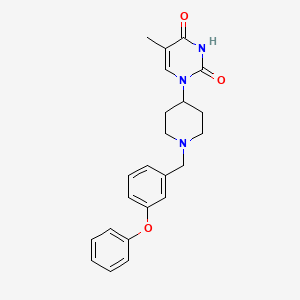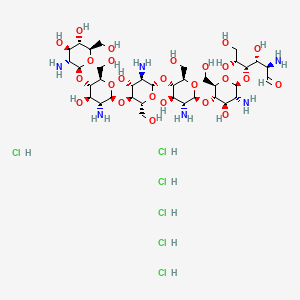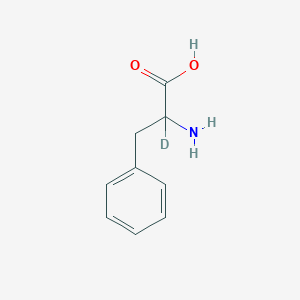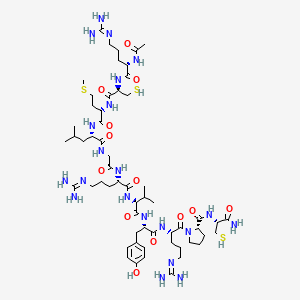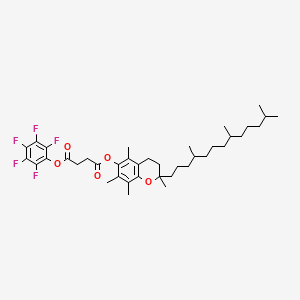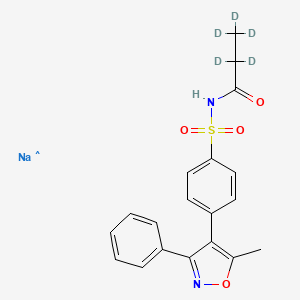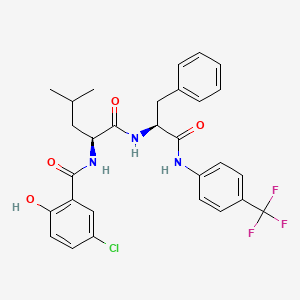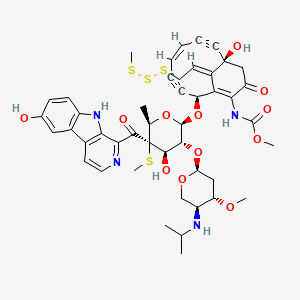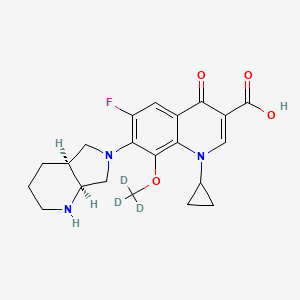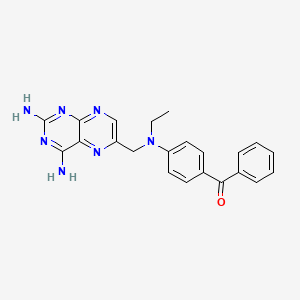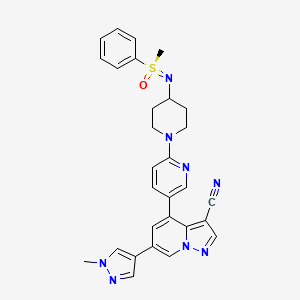
Ret-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ret-IN-10 is a potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. RET is an oncogenic driver receptor that is overexpressed in several cancer types, including non-small cell lung cancer and thyroid carcinomas . This compound has shown potential in the research of cancer diseases, particularly in targeting RET-positive tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ret-IN-10 is synthesized through a series of chemical reactions involving heterocyclic sulfoximine compounds. The synthetic route typically involves the formation of a sulfoximine intermediate, which is then reacted with various reagents to form the final compound . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes scaling up the reactions, using industrial-grade equipment, and ensuring stringent quality control measures to produce this compound suitable for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions: Ret-IN-10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered chemical properties, which can be further studied for their biological activities .
Applications De Recherche Scientifique
Ret-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the RET signaling pathway and its role in cancer progression.
Biology: Investigated for its effects on cellular processes and its potential to inhibit cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating RET-positive cancers, including non-small cell lung cancer and thyroid carcinomas.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Mécanisme D'action
Ret-IN-10 exerts its effects by inhibiting the activity of the RET receptor tyrosine kinase. The compound binds to the active site of the RET protein, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, growth, and survival, which are critical for cancer progression. The molecular targets and pathways involved include the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways .
Comparaison Avec Des Composés Similaires
Selpercatinib: A selective RET inhibitor approved for the treatment of RET-positive non-small cell lung cancer and thyroid cancer.
Pralsetinib: Another selective RET inhibitor with similar applications in treating RET-positive cancers.
Cabozantinib and Vandetanib: Multiple kinase inhibitors that target RET among other kinases but have higher toxicity and less specificity
Uniqueness of Ret-IN-10: this compound is unique in its potent inhibitory activity against RET with potentially lower toxicity compared to non-selective inhibitors. It has shown promising results in preclinical studies, making it a valuable compound for further research and development in cancer therapy .
Propriétés
Formule moléculaire |
C29H28N8OS |
|---|---|
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
4-[6-[4-[(methyl-oxo-phenyl-λ6-sulfanylidene)amino]piperidin-1-yl]pyridin-3-yl]-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H28N8OS/c1-35-19-24(18-32-35)22-14-27(29-23(15-30)17-33-37(29)20-22)21-8-9-28(31-16-21)36-12-10-25(11-13-36)34-39(2,38)26-6-4-3-5-7-26/h3-9,14,16-20,25H,10-13H2,1-2H3/t39-/m1/s1 |
Clé InChI |
CCWHRQDNJUAXAI-LDLOPFEMSA-N |
SMILES isomérique |
CN1C=C(C=N1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CCC(CC5)N=[S@@](=O)(C)C6=CC=CC=C6 |
SMILES canonique |
CN1C=C(C=N1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CCC(CC5)N=S(=O)(C)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



